

what is the chemical structure of Deoxy Donepezil Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Deoxy Donepezil Hydrochloride*

Cat. No.: *B192792*

[Get Quote](#)

A Technical Guide to Deoxy Donepezil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxy Donepezil Hydrochloride is recognized as a process-related impurity of Donepezil, a prominent medication used for the management of Alzheimer's disease. As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the chemical structure, available physicochemical data, and analytical considerations for **Deoxy Donepezil Hydrochloride**.

Chemical Structure and Identification

Deoxy Donepezil Hydrochloride is structurally related to Donepezil, lacking the ketone functional group on the indanone moiety. Its chemical identity is well-established through various nomenclature systems.

The 2D chemical structure of **Deoxy Donepezil Hydrochloride** is as follows:

[2D Structure of Deoxy Donepezil Hydrochloride](#)

Identifier	Value
IUPAC Name	1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride[1]
CAS Number	1034439-57-0[1]
Molecular Formula	C ₂₄ H ₃₂ ClNO ₂ [1]
Molecular Weight	401.97 g/mol [2]
SMILES	COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl[1]
InChI	InChI=1S/C ₂₄ H ₃₁ NO ₂ .ClH/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19;/h3-7,15-16,18,20H,8-14,17H2,1-2H3;1H[1]
InChIKey	PJOSEOQZAOZSMV-UHFFFAOYSA-N[1]
Synonyms	Deoxydonepezil hydrochloride, 1-Benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine hydrochloride[1]

Physicochemical Properties

Specific experimental data for the physicochemical properties of **Deoxy Donepezil Hydrochloride**, such as melting point, boiling point, and solubility, are not readily available in the public domain. The table below summarizes the computed and known properties.

Property	Value	Source
Molecular Weight	401.97 g/mol	[2]
Molecular Formula	C24H32ClNO2	[1]
XLogP3-AA	5.5	PubChem (Computed)
Hydrogen Bond Donor Count	1	PubChem (Computed)
Hydrogen Bond Acceptor Count	3	PubChem (Computed)
Rotatable Bond Count	5	PubChem (Computed)
Exact Mass	401.2121570	[1]
Monoisotopic Mass	401.2121570	[1]
Topological Polar Surface Area	21.7 Å ²	[1]
Heavy Atom Count	28	PubChem (Computed)
Formal Charge	0	PubChem (Computed)
Complexity	422	[1]

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of **Deoxy Donepezil Hydrochloride** is not publicly available. It is considered a process-related impurity, likely formed during the synthesis of Donepezil. The formation of such an impurity could potentially arise from the reduction of the ketone group of an intermediate or the final Donepezil molecule, depending on the synthetic route and reagents used.

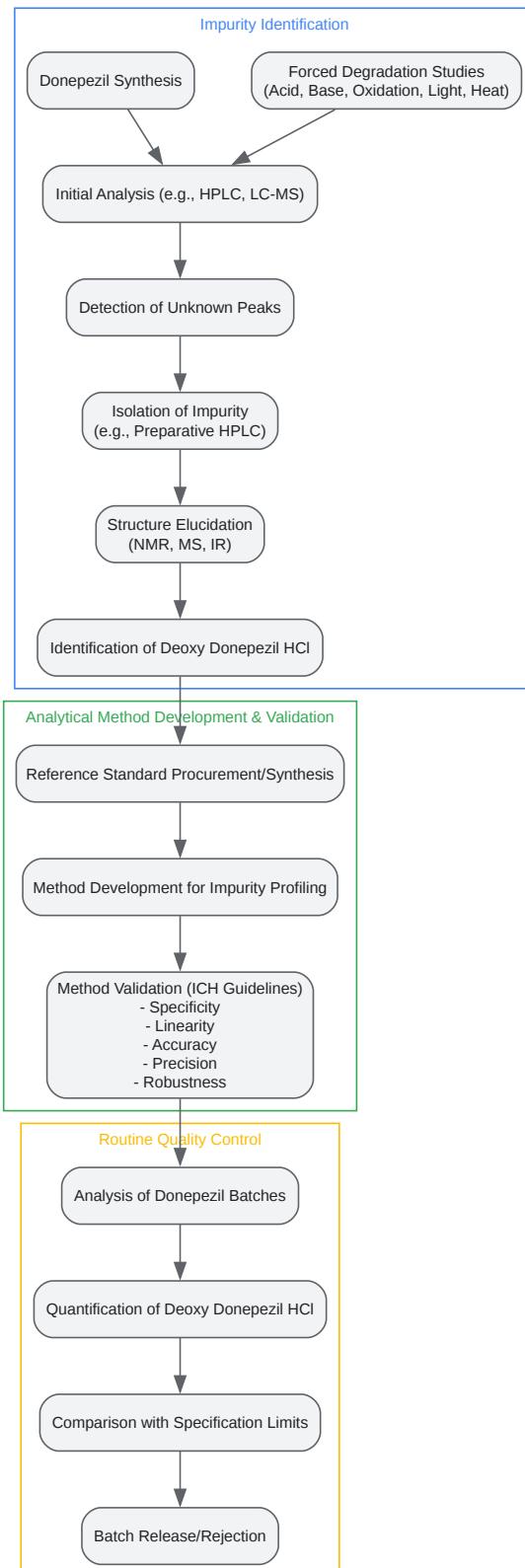
Analytical Methods

The analysis of **Deoxy Donepezil Hydrochloride** is typically performed in the context of impurity profiling of Donepezil. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.

General HPLC Method for Impurity Profiling (Illustrative):

While a specific validated method for **Deoxy Donepezil Hydrochloride** is not detailed, methods for Donepezil can be adapted. The United States Pharmacopeia (USP) monograph for Donepezil Hydrochloride Tablets mentions "Deoxydonepezil" as a potential impurity and provides its relative retention time in a specified HPLC method.[3][4]

- Column: A reversed-phase column, such as a C18 or C8, is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.
- Detection: UV detection at a wavelength where both Donepezil and its impurities have significant absorbance (e.g., 271 nm or 286 nm) is often used.[3][4]
- System Suitability: The method should be validated for specificity, linearity, accuracy, precision, and robustness, with system suitability parameters such as resolution, tailing factor, and theoretical plates being monitored.


Forced degradation studies of Donepezil under acidic, basic, oxidative, and photolytic conditions are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[1][5][6] **Deoxy Donepezil Hydrochloride**, being a process-related impurity, would be monitored alongside any identified degradation products.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways affected by **Deoxy Donepezil Hydrochloride**. The pharmacological profile of the parent drug, Donepezil, is well-characterized as a reversible inhibitor of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain.[2] It is crucial to note that the biological activity of an impurity cannot be assumed to be the same as the parent compound and would require separate pharmacological evaluation.

Logical Workflow for Impurity Identification and Analysis

The following diagram illustrates a general workflow for the identification and analysis of impurities like **Deoxy Donepezil Hydrochloride** in a drug substance such as Donepezil.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scienceopen.com [scienceopen.com]
- 2. Donepezil Hydrochloride | C₂₄H₃₀CINO₃ | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. drugfuture.com [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- To cite this document: BenchChem. [what is the chemical structure of Deoxy Donepezil Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b192792#what-is-the-chemical-structure-of-deoxy-donepezil-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com